N-Benzoyl-L-tyrosyl-L-leucine N-Benzoyl-L-tyrosyl-L-leucine
Brand Name: Vulcanchem
CAS No.: 78233-57-5
VCID: VC19347657
InChI: InChI=1S/C22H26N2O5/c1-14(2)12-19(22(28)29)24-21(27)18(13-15-8-10-17(25)11-9-15)23-20(26)16-6-4-3-5-7-16/h3-11,14,18-19,25H,12-13H2,1-2H3,(H,23,26)(H,24,27)(H,28,29)/t18-,19-/m0/s1
SMILES:
Molecular Formula: C22H26N2O5
Molecular Weight: 398.5 g/mol

N-Benzoyl-L-tyrosyl-L-leucine

CAS No.: 78233-57-5

Cat. No.: VC19347657

Molecular Formula: C22H26N2O5

Molecular Weight: 398.5 g/mol

* For research use only. Not for human or veterinary use.

N-Benzoyl-L-tyrosyl-L-leucine - 78233-57-5

Specification

CAS No. 78233-57-5
Molecular Formula C22H26N2O5
Molecular Weight 398.5 g/mol
IUPAC Name (2S)-2-[[(2S)-2-benzamido-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid
Standard InChI InChI=1S/C22H26N2O5/c1-14(2)12-19(22(28)29)24-21(27)18(13-15-8-10-17(25)11-9-15)23-20(26)16-6-4-3-5-7-16/h3-11,14,18-19,25H,12-13H2,1-2H3,(H,23,26)(H,24,27)(H,28,29)/t18-,19-/m0/s1
Standard InChI Key SYRZXWCSGDVFHB-OALUTQOASA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2
Canonical SMILES CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

N-Benzoyl-L-tyrosyl-L-leucine consists of two amino acid residues—L-tyrosine and L-leucine—linked by a peptide bond, with a benzoyl group (C6H5CO\text{C}_6\text{H}_5\text{CO}) attached to the tyrosine’s α-amino group. The tyrosine residue contributes a phenolic hydroxyl group, while leucine adds a hydrophobic isobutyl side chain. Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC22H26N2O5\text{C}_{22}\text{H}_{26}\text{N}_{2}\text{O}_{5}
Molar Mass398.18 g/mol
Density1.315 g/cm³ (analogous derivative)
Boiling Point598.2°C (estimated)
Melting Point163–167°C (analogous derivative)

The benzoyl group enhances stability against enzymatic degradation, a feature critical for in vivo applications . Stereochemistry is preserved, with both amino acids in the L-configuration, ensuring compatibility with biological systems .

Synthesis and Purification

The synthesis of N-Benzoyl-L-tyrosyl-L-leucine typically employs solid-phase peptide synthesis (SPPS) methodologies. Key steps include:

  • Resin Activation: A Wang resin pre-loaded with Fmoc-protected leucine is used as the solid support.

  • Deprotection: Fmoc removal via piperidine treatment exposes the leucine’s α-amino group.

  • Coupling: Fmoc-tyrosine(Benzoyl)-OH is activated using HBTU/HOBt and coupled to the resin-bound leucine.

  • Benzoylation: The N-terminal tyrosine is benzoylated using benzoyl chloride in dimethylformamide (DMF).

  • Cleavage: Trifluoroacetic acid (TFA) liberates the peptide from the resin while removing side-chain protecting groups.

Purification is achieved via reverse-phase high-performance liquid chromatography (RP-HPLC), yielding >95% purity. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm structural integrity .

Biological Activity and Mechanism

mTOR Signaling Modulation

The leucine residue in N-Benzoyl-L-tyrosyl-L-leucine may influence mechanistic target of rapamycin complex 1 (mTORC1) signaling, a pathway critical for cell growth and metabolism. Leucine activates mTORC1 via Rag GTPase binding, promoting protein synthesis . While direct evidence for this compound’s role in mTOR regulation is limited, structural analogs demonstrate:

  • S6K1 Phosphorylation: Activation of ribosomal protein S6 kinase, a downstream mTOR effector .

  • BCAT/BCKDK Upregulation: Increased expression of branched-chain amino acid transaminase (BCAT) and kinase (BCKDK) in hypothalamic tissues .

Applications in Biochemical Research

Enzyme Substrate Analog

The compound serves as a substrate analog for proteases and peptidases. Its benzoyl group mimics natural acylated peptides, enabling studies on enzyme kinetics and inhibition. For instance, it may competitively inhibit chymotrypsin-like serine proteases due to its tyrosine residue .

Drug Delivery Systems

Peptides with benzoyl modifications exhibit enhanced membrane permeability. N-Benzoyl-L-tyrosyl-L-leucine’s hydrophobic leucine tail and aromatic benzoyl group could facilitate blood-brain barrier penetration, making it a candidate for neuroactive drug conjugates .

Structural Biology

Crystallization trials using this compound may reveal insights into peptide-receptor interactions. The benzoyl group’s planar structure could stabilize crystal lattices, aiding X-ray diffraction studies .

Interaction Studies and Binding Affinities

Limited data exist on N-Benzoyl-L-tyrosyl-L-leucine’s specific interactions, but related compounds provide clues:

TargetTechniqueFindingsSource
Melanocortin ReceptorsSurface Plasmon Resonance (SPR)IC₅₀ = 12 µM (analog)
Oxytocin ReceptorsRadioligand BindingKᵢ = 8.3 µM (analog)
SLC7A5 TransporterFluorescence AssayLeucine uptake inhibition (~40%)

Hypothalamic injection studies suggest interactions with melanocortin and oxytocin receptors, implicating roles in appetite regulation .

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